molecular formula C14H11N3O B2969117 2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 21683-61-4

2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2969117
CAS RN: 21683-61-4
M. Wt: 237.262
InChI Key: URELBAFVGJASQK-UHFFFAOYSA-N
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Description

The compound “2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule. It likely contains a pyrazolone core, which is a type of heterocyclic compound . Pyrazolones are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Antiproliferative Activity

A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which are structurally similar to the compound , were synthesized and subjected to in vitro antiproliferative screening against National Cancer Institute (NCI)-60 human cancer cell lines of nine different cancer types . This suggests that the compound could potentially be used in cancer research and treatment.

Antimicrobial Activity

Some new thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines, which are structurally related to the compound, have been synthesized and shown to have antimicrobial activity against various microorganisms . This indicates that the compound could be used in the development of new antimicrobial agents.

Synthesis of Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones

The compound can be used in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds offer a great practical potential in the search for new biologically active compounds.

Antioxidant Activity

Compounds structurally related to the compound have shown promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation . This suggests that the compound could be used in the development of new antioxidant agents.

Anti-inflammatory Activity

Related compounds have shown potent anti-inflammatory activities both in vitro and in vivo . This indicates that the compound could be used in the development of new anti-inflammatory agents.

Inhibitor of Protein Tyrosine Kinases

Derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, as well as derivatives of 2-sulfoxidoand 2-sulfonylpyrido[2,3-d]pyrimidin-7-ones, have been shown to inhibit protein tyrosine kinases . This suggests that the compound could be used in the development of new kinase inhibitors.

Inhibitor of Phosphatidylinositol 3-Kinase (PI3K)

Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors . This indicates that the compound could be used in the development of new PI3K inhibitors.

Inhibitor of Cyclin-dependent Kinases

Compound CDK-4 containing a pyrido[2,3-d]pyrimidin-7-one ring system acts as an inhibitor of cyclin-dependent kinases . This suggests that the compound could be used in the development of new cyclin-dependent kinase inhibitors.

Future Directions

While specific future directions for this compound are not available, the field of medicinal chemistry continues to explore the synthesis of novel antimicrobials through rational drug design based on extensive structure–activity relationship studies . This includes the development of new scaffolds, the synthesis of hybrid compounds with synergistic activity, and the targeting of virulence factors .

properties

IUPAC Name

2-phenyl-5-pyridin-3-yl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-9-13(11-5-4-8-15-10-11)16-17(14)12-6-2-1-3-7-12/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URELBAFVGJASQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one

Synthesis routes and methods

Procedure details

A mixture of 1.5 g (6.8 mmol) of ethyl α-(3-pyridylcarbonyl)isobutyrate and 0.88 g (12 mmol) of phenyl hydrazine was dissolved in 50 ml of toluene, and the solution was dehydrated and heated under reflux in the presence of p-toluenesulfonic acid monohydrate (catalytic amount) for 18 hours. The reaction solution was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=3/2 (v/v)) to give 1.5 g of the object compound as white crystals (yield 83%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
83%

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